1-(3-Chloropropyl)-1H-tetrazole
Description
Significance of Alkyl-Substituted Tetrazoles in Contemporary Organic and Materials Chemistry
Alkyl-substituted tetrazoles, a specific subset of N-substituted tetrazoles, are integral to modern chemical research. In medicinal chemistry, the tetrazole ring is often employed as a bioisostere for the carboxylic acid group, offering similar acidity and spatial arrangement but with improved metabolic stability. numberanalytics.comnih.govacs.org This has led to the incorporation of tetrazole moieties into numerous pharmaceutical drugs. nih.govlifechemicals.com
Beyond pharmaceuticals, alkyl-substituted tetrazoles play a crucial role in materials science. Their high nitrogen content makes them valuable precursors for high-energy-density materials, such as explosives and propellants. nih.govnih.govrsc.orgnih.gov The ability of the tetrazole ring's nitrogen atoms to coordinate with metal ions has also led to their use in the development of metal-organic frameworks (MOFs) for applications like gas storage. lifechemicals.com Furthermore, polymers containing tetrazole units are being explored for their potential in areas such as carbon dioxide capture. lifechemicals.com
The synthesis of these compounds is an active area of research, with various methods being developed to achieve efficient and selective N-substitution. organic-chemistry.orgorganic-chemistry.org Common strategies include the [3+2] cycloaddition of azides with nitriles or isocyanides. bohrium.commdpi.com
The 1-(3-Chloropropyl)-1H-tetrazole Motif: Overview of its Structural Features and Reactive Potential
This compound is characterized by a tetrazole ring linked to a three-carbon alkyl chain, which is terminated by a chlorine atom. uni.lu This specific arrangement of functional groups imparts a unique combination of properties and reactivity to the molecule.
Structural Features:
| Feature | Description |
| Tetrazole Ring | A planar, aromatic five-membered ring with four nitrogen atoms, contributing to its stability and high nitrogen content. nih.govresearchgate.net |
| 1-Substitution | The propyl chain is attached to the N1 position of the tetrazole ring. uni.lu |
| Chloropropyl Chain | A flexible three-carbon chain with a terminal chlorine atom, which acts as a reactive site. |
The presence of the tetrazole ring provides a site for coordination with metal ions and potential for bioisosteric replacement of other functional groups. The chloropropyl chain, on the other hand, introduces a key point of reactivity. The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This allows for the facile introduction of other functional groups at the end of the propyl chain.
Reactive Potential:
The primary mode of reactivity for this compound involves the displacement of the chloride ion. This allows for the synthesis of a variety of derivatives with tailored properties. For example, reaction with sodium azide (B81097) can convert the chloropropyl group to an azidopropyl group, creating a precursor for further "click chemistry" reactions or for the development of energetic materials. The tetrazole ring itself can also participate in reactions, though this is less common under typical conditions. numberanalytics.com
Research Trajectories and Academic Imperatives for this compound Studies
Current and future research on this compound is likely to focus on several key areas:
Synthesis of Novel Functional Materials: The reactive chloropropyl group serves as a handle for grafting the tetrazole moiety onto polymers or other molecular scaffolds. This could lead to the development of new materials with enhanced thermal stability, energetic properties, or specific binding capabilities. lifechemicals.comnih.gov
Development of New Energetic Materials: The high nitrogen content of the tetrazole ring makes this compound and its derivatives attractive for the synthesis of new high-energy-density materials. Research will likely focus on modifying the side chain to introduce additional energetic functionalities. rsc.org
Medicinal Chemistry Applications: While less common for this specific molecule, the tetrazole core is a well-established pharmacophore. nih.govlifechemicals.comisfcppharmaspire.com Research could explore the potential of this compound derivatives as intermediates in the synthesis of new drug candidates.
Coordination Chemistry: The tetrazole ring's ability to coordinate with metal ions could be exploited to create novel catalysts or functional metal-organic complexes. lifechemicals.com
The study of this compound and related compounds is driven by the need for new materials with tailored properties for a range of applications, from pharmaceuticals to advanced materials. Understanding the synthesis, reactivity, and properties of this versatile building block is crucial for advancing these fields.
Structure
3D Structure
Properties
IUPAC Name |
1-(3-chloropropyl)tetrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN4/c5-2-1-3-9-4-6-7-8-9/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTAFTVJOCVCZSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630093 | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
136609-56-8 | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136609-56-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloropropyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Derivatization Pathways of 1 3 Chloropropyl 1h Tetrazole
Nucleophilic Substitution Reactions at the Chloropropyl Moiety
The chlorine atom on the propyl chain of 1-(3-Chloropropyl)-1H-tetrazole is a good leaving group, making the adjacent carbon atom susceptible to attack by various nucleophiles. This allows for the introduction of a wide array of functional groups.
The reaction of this compound with primary or secondary amines leads to the formation of N-substituted aminopropyl tetrazoles. This reaction typically proceeds via a standard SN2 mechanism, where the amine nitrogen acts as the nucleophile, displacing the chloride ion. The reaction conditions, such as solvent and temperature, can be optimized to achieve high yields. For instance, the reaction can be carried out in the presence of a base, such as potassium carbonate, to neutralize the hydrochloric acid formed during the reaction.
A variety of amine nucleophiles can be employed, leading to a diverse library of amine-functionalized tetrazole derivatives. These derivatives are of interest in medicinal chemistry due to the prevalence of both tetrazole and amine moieties in biologically active compounds.
Thiol and thioether derivatives of this compound can be synthesized through nucleophilic substitution with sulfur-containing nucleophiles. nih.govsemanticscholar.org The reaction with thiols, in the presence of a base, yields the corresponding thioether. For example, 1-methyl-1H-tetrazole-5-thiol has been reacted with similar haloalkanes to produce thioether-linked tetrazole derivatives. semanticscholar.org
The general reaction scheme involves the deprotonation of the thiol by a base to form a more potent thiolate nucleophile, which then attacks the electrophilic carbon of the chloropropyl group. These thioether-linked tetrazoles have been investigated for their potential biological activities. nih.gov
| Reactant 1 | Reactant 2 | Product | Reference |
| This compound | 1-Methyl-1H-tetrazole-5-thiol | 1-(3-((1-Methyl-1H-tetrazol-5-yl)thio)propyl)-1H-tetrazole | semanticscholar.org |
| This compound | Generic Thiol (R-SH) | 1-(3-(Alkylthio)propyl)-1H-tetrazole | nih.gov |
Beyond nitrogen and sulfur nucleophiles, other heteroatoms can be introduced at the propyl side chain. For instance, reaction with alkoxides or phenoxides can yield ether-linked tetrazole derivatives. Similarly, reaction with cyanide salts can introduce a nitrile group, which can be further elaborated into other functional groups. The versatility of the chloropropyl group allows for the synthesis of a broad spectrum of tetrazole derivatives with diverse functionalities.
Reactions Involving the Tetrazole Heterocycle
The tetrazole ring itself is a site of further chemical reactivity, allowing for modifications that can tune the electronic and steric properties of the molecule.
The tetrazole ring contains multiple nitrogen atoms that can potentially undergo alkylation or acylation. mdpi.com While the initial synthesis of this compound establishes a substituent at the N1 position, the remaining nitrogen atoms can, under certain conditions, react with electrophiles. The regioselectivity of these reactions can be influenced by the nature of the electrophile, the solvent, and the presence of catalysts. mdpi.com
N-acylation, the introduction of an acyl group, is another possibility for modifying the tetrazole ring. nih.gov This can be achieved by reacting the tetrazole with an acyl chloride or anhydride. These reactions can be used to introduce further functional handles or to modulate the biological activity of the parent molecule. nih.gov
Tetrazoles can participate in various ring transformation and cycloaddition reactions. nih.govresearchgate.netresearchgate.net One of the most well-known reactions is the [3+2] cycloaddition, where the tetrazole ring can react with a dipolarophile. nih.govresearchgate.netresearchgate.net This type of reaction is a powerful tool for the synthesis of other heterocyclic systems. For example, some tetrazole derivatives can undergo thermal or photochemical reactions to release dinitrogen and form a highly reactive nitrilimine intermediate. wikipedia.org This intermediate can then be trapped by a suitable dipolarophile in a 1,3-dipolar cycloaddition reaction to form new five-membered rings. wikipedia.org
While specific examples involving this compound in such transformations are not extensively documented in readily available literature, the general reactivity pattern of the tetrazole ring suggests that it could be a substrate for these types of reactions, opening up pathways to novel and complex heterocyclic structures.
Exploration of Polyfunctional Reactivity in Multistep Syntheses
This compound possesses two distinct reactive sites: the electrophilic carbon of the chloropropyl group and the nucleophilic nitrogen atoms of the tetrazole ring. This duality allows for a range of potential transformations, making it a theoretically valuable building block in the synthesis of more complex molecules. The strategic manipulation of these sites in a stepwise manner is key to its utility in multistep synthetic pathways.
The primary mode of reaction for the 3-chloropropyl side chain is nucleophilic substitution. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the end of the propyl chain.
Conversely, the tetrazole ring, particularly the unsubstituted nitrogen atoms at the N2, N3, and N4 positions, can participate in reactions such as N-alkylation. The N1 position is already occupied by the propyl chain. The reactivity of the tetrazole nitrogens can be influenced by the electronic nature of the substituent at the C5 position (which is hydrogen in this case) and the reaction conditions. nih.govrsc.org
A key challenge and opportunity in the use of this compound as a polyfunctional reagent lies in achieving selective reactivity. For instance, one might wish to first react the chloropropyl chain while leaving the tetrazole ring intact, or vice-versa. This can often be accomplished by careful selection of reagents and reaction conditions. In some cases, protecting groups may be employed to temporarily block one reactive site while the other is being modified. libretexts.org
Hypothetical Multistep Synthesis Example:
A hypothetical two-step synthesis could involve an initial nucleophilic substitution at the chloropropyl chain, followed by an alkylation reaction on the tetrazole ring.
Step 1: Nucleophilic Substitution. The compound could be reacted with a nucleophile, such as sodium azide (B81097) or a primary amine, to displace the chloride. This would yield a new derivative with a modified side chain.
Step 2: N-Alkylation of the Tetrazole Ring. The product from the first step could then be subjected to alkylation. The choice of alkylating agent and base would be crucial to direct the substitution to a specific nitrogen atom on the tetrazole ring. nih.govmdpi.com
The table below illustrates potential reactants and the resulting intermediate products in a hypothetical multistep synthesis starting from this compound.
| Step | Reactant(s) | Reaction Type | Potential Intermediate Product |
| 1 | Sodium Azide (NaN₃) | Nucleophilic Substitution | 1-(3-Azidopropyl)-1H-tetrazole |
| 2 | Methyl Iodide (CH₃I), Base | N-Alkylation | 1-(3-Azidopropyl)-2-methyl-2H-tetrazole |
This sequential approach allows for the controlled construction of more complex molecules with specific functionalities at different positions. The diverse range of commercially available nucleophiles and alkylating agents provides a vast chemical space to be explored from this single starting material.
Coordination Chemistry and Ligand Properties of 1 3 Chloropropyl 1h Tetrazole and Its Metal Complexes
Design and Synthesis of Transition Metal Complexes with 1-(3-Chloropropyl)-1H-tetrazole Ligands
The synthesis of transition metal complexes using this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can exhibit a range of nuclearities and dimensionalities, from discrete mononuclear species to one-, two-, or three-dimensional coordination polymers. The specific outcome is often dictated by the metal-to-ligand ratio, the nature of the counter-anion, and the reaction conditions.
The coordination of six this compound ligands to an iron(II) center leads to the formation of the complex [Fe(this compound)₆]²⁺. This complex is of particular interest as it exhibits a thermally induced spin-crossover (SCO) phenomenon. tuwien.at Spin-crossover is a process where the spin state of the central metal ion transitions between a low-spin (LS) and a high-spin (HS) state in response to external stimuli like temperature, pressure, or light.
The iron(II) complex with this compound displays a distinct two-step spin transition. tuwien.at The second, higher-temperature step of this transition is accompanied by a thermal hysteresis of approximately 10 K, a feature that is highly sought after for potential applications in molecular switching and data storage. tuwien.at
Crucially, this magnetic transition is coupled with a crystallographic phase transition at 235 K. tuwien.at At higher temperatures, the complex exists in a trigonal crystal system with a single unique iron(II) site. Upon cooling, it transforms into a triclinic system with three crystallographically distinct iron(II) positions. In this low-temperature phase, two of the iron centers are in the high-spin state, while one has transitioned to the low-spin state. tuwien.at This cooperative interplay between the magnetic properties and the crystal structure is a hallmark of this system. The modification of the alkyl chain on the N1-substituted tetrazole ligand has been shown to be a successful strategy for fine-tuning the spin-transition temperature. tuwien.at
The versatility of tetrazole-based ligands extends beyond iron chemistry, with numerous studies exploring their coordination with other transition metals, such as copper(II). While specific research on Cu(II) with this compound is less documented, extensive work on related tetrazole ligands provides significant insights into their coordination behavior.
Copper(II) complexes with various tetrazole derivatives have been synthesized and structurally characterized, often revealing diverse structural motifs. dntb.gov.uaresearchgate.net For instance, mixed-ligand copper(II) complexes incorporating both tetrazole derivatives and other N-donor ligands like 2,2'-bipyridine (B1663995) or 1,10-phenanthroline (B135089) have been prepared. dntb.gov.uaresearchgate.net These studies show that tetrazole ligands can act as monodentate or bridging ligands, leading to the formation of dinuclear, polynuclear, or polymeric structures. researchgate.netresearchgate.net
For example, the reaction of copper(II) chloride with flexible bis-tetrazole organosulfur ligands has yielded one- and two-dimensional coordination polymers, as well as discrete copper(I) tetramers through in-situ reduction of the metal center. mdpi.com In these structures, the tetrazole rings demonstrate their ability to bridge multiple metal centers. Similarly, 1-(tert-butyl)-1H-tetrazole reacts with copper(II) tetrafluoroborate (B81430) to form dinuclear and trinuclear complexes where the tetrazole ligand exhibits both monodentate N⁴-coordination and N³,N⁴-bridging modes. rsc.org These examples underscore the rich structural chemistry of copper-tetrazole systems, which is heavily influenced by the nature of the tetrazole substituent, the counter-ion, and the reaction conditions.
Advanced Spectroscopic and Structural Characterization of Metal Complexes
A comprehensive understanding of the properties of these metal complexes necessitates the use of advanced characterization techniques. Spectroscopic and diffraction methods are indispensable for elucidating their electronic and geometric structures.
For the iron(II) complex with this compound, temperature-dependent X-ray diffraction studies have been pivotal in revealing the structural changes that accompany the spin transition. tuwien.at These studies confirmed the phase transition from a trigonal to a triclinic system upon cooling and allowed for the detailed analysis of the three distinct Fe(II) sites in the low-temperature phase. tuwien.at
In copper(II)-tetrazole complexes, X-ray diffraction has unveiled a variety of coordination environments and supramolecular architectures. mdpi.comrsc.org For example, in complexes with bis(1-methyl-1H-tetrazole-5-ylthio)methane, the ligand coordinates to three different copper centers, forming a tape-like structure. mdpi.com The coordination geometry around the metal centers, such as the distorted tetragonal-pyramidal geometry in some mixed-ligand Cu(II) complexes, is also precisely determined using this technique. researchgate.net Furthermore, X-ray diffraction elucidates the role of hydrogen bonding and other weak interactions in establishing the final crystal packing. researchgate.netmdpi.com
| Compound/System | Metal Center | Coordination Geometry/Structural Feature | Crystal System Change (if applicable) | Reference |
| [Fe(this compound)₆]²⁺ | Fe(II) | Octahedral FeN₆ core | Trigonal to Triclinic (at 235 K) | tuwien.at |
| Mixed-ligand Cu(II) complexes | Cu(II) | Distorted tetragonal-pyramidal | Not Applicable | researchgate.net |
| [Cu₂(BMTTM)Cl₂] | Cu(II) | Formation of 1D coordination polymer | Not Applicable | mdpi.com |
| [Cu₃(1-(tert-butyl)-1H-tetrazole)₆(H₂O)₆]⁶⁺ | Cu(II) | Trinuclear cation with N³,N⁴-bridging | Not Applicable | rsc.org |
Magnetic susceptibility measurements are the primary tool for investigating SCO behavior. By measuring the magnetic moment of a sample as a function of temperature, one can directly monitor the population of the high-spin and low-spin states.
For the [Fe(this compound)₆]²⁺ complex, temperature-dependent magnetic susceptibility measurements clearly show the two-step nature of the spin transition. tuwien.at The data, often presented as a plot of χMT versus T (where χM is the molar magnetic susceptibility and T is the temperature), reveal a gradual decrease in the magnetic moment as the sample is cooled, corresponding to the transition from the paramagnetic HS state to the diamagnetic LS state. The presence of a thermal hysteresis loop in the second transition step is a key finding from these studies. tuwien.at The transition temperature, T₁/₂, is defined as the temperature at which the HS and LS fractions are equal. For other iron(II)-tetrazole systems, magnetic studies have revealed a range of SCO behaviors, from gradual to abrupt transitions, and some with incomplete transitions where a fraction of the high-spin state persists even at low temperatures. nih.govmdpi.com
| Complex | T₁/₂ (K) | Hysteresis Width (K) | Spin Transition Characteristics | Reference |
| [Fe(this compound)₆]²⁺ | - | ~10 (for the second step) | Two-step, concomitant with phase transition | tuwien.at |
| Fe(1-isobutyl-1H-tetrazole)₆₂ | 223 | - | Complete but gradual | nih.gov |
| Fe(propargyl-1H-tetrazole)₆₂ | 120 | - | Incomplete, gradual | mdpi.com |
| [Fe(1-propyl-1H-tetrazole)₆]²⁺ | ↓128, ↑135 | 7 | Abrupt and complete | mdpi.com |
Theoretical Insights into Metal-Ligand Interactions and Electronic Structure of Complexes
Computational chemistry provides a powerful lens for understanding the electronic structure and bonding within these metal complexes, offering insights that complement experimental findings. Methods like Density Functional Theory (DFT) and molecular orbital calculations are frequently employed.
In the study of halogen-substituted 1-propyl-1H-tetrazole Fe(II) complexes, including the this compound derivative, a combined experimental and quantum chemical approach was used. tuwien.at These calculations confirmed that the halogen substitution at the end of the propyl chain has a negligible electronic effect on the coordinating tetrazole ring. Instead, the observed shift in the spin transition temperature is attributed to steric effects and changes in the crystal packing, demonstrating the subtle influences that can be tuned by ligand modification. tuwien.at
Theoretical studies on other metal-tetrazole systems have provided further insights. For example, molecular orbital calculations on titanium-tetrazolato complexes have been used to predict the relative stability of different coordination modes (η¹ vs. η²). acs.org DFT calculations on nickel(II) and copper(II) complexes with bidentate tetrazole ligands have been used to optimize geometries and determine heats of formation, providing valuable data on their energetic properties. researchgate.net Such theoretical work is crucial for rationalizing observed behaviors and for the predictive design of new functional materials.
Advanced Material Science Applications Non Biological Focus
Catalyst Design and Heterogenization Strategies
The tetrazole moiety's ability to act as a ligand for metal ions has led to its use in catalyst design. researchgate.net The development of heterogeneous catalysts, where the catalyst is supported on a solid material, is a key area of research aimed at improving catalyst reusability and simplifying product purification. researchgate.netresearchgate.net
The compound (3-chloropropyl)trimethoxysilane has been used to modify the surface of boehmite nanoparticles, which then serve as a support for a tetradentate copper complex catalyst. researchgate.net This catalyst has shown high efficiency in the synthesis of tetrazole derivatives. researchgate.net Similarly, 3-chloropropyl triethoxysilane (B36694) has been employed to tether 5-amino-1H-tetrazole to a calcium lignosulfonate-magnetite hybrid, which then coordinates with a palladium salt to form a magnetic nanocatalyst. acs.org This catalyst demonstrated high activity in Suzuki-Miyaura coupling reactions in water and could be reused for multiple cycles. acs.org
These examples highlight the role of the chloropropyl group as a linker for immobilizing catalytically active tetrazole-metal complexes onto solid supports, a crucial step in creating robust and recyclable heterogeneous catalysts.
Precursor for Immobilized Catalysts via Functionalization of the Chloropropyl Chain
A significant application of the chloropropyl group is its use as a reactive handle to graft or immobilize molecular species onto solid supports, transforming homogeneous catalysts into more practical, reusable, and easily separable heterogeneous systems. The terminal chlorine atom on the propyl chain is an excellent leaving group, facilitating nucleophilic substitution reactions. This allows the entire 1-(3-chloropropyl)-1H-tetrazole molecule, or related structures, to be covalently bonded to various inorganic or polymeric substrates.
The general strategy involves modifying the surface of a support material with a silane (B1218182) coupling agent that contains a chloropropyl group, such as (3-chloropropyl)trimethoxysilane (CPTMS) or (3-chloropropyl)triethoxysilane (B1211364) (CPTES). These agents react with surface hydroxyl groups on materials like silica, magnetic nanoparticles (Fe₃O₄), or boehmite to create a surface decorated with reactive chloropropyl chains. nih.govnih.govrsc.orgresearchgate.net Subsequently, a catalytically active molecule, often a ligand capable of chelating a metal, is attached by reacting with this chloro-functionalized surface.
The process of creating these immobilized catalysts highlights the versatility of the chloropropyl group in bridging the gap between homogeneous catalytic species and solid supports, leading to the development of efficient and recyclable catalytic systems.
Table 1: Examples of Immobilized Catalysts Prepared via Chloropropyl Functionalization
| Support Material | Functionalizing Agent | Immobilized Species | Metal Center | Application | Reference |
|---|---|---|---|---|---|
| Magnetic Nanoparticles (Fe₃O₄@SiO₂) | 3-Chloropropyl triethoxysilane | Schiff base ligand | Copper(II) | Synthesis of tetrazole derivatives | nih.gov |
| Magnetic Biochar Nanoparticles (FeB-MNPs) | (3-chloropropyl)trimethoxysilane (3Cl-PTMS) | 2,2′-(propane-1,3-diylbis(oxy))dianiline | Copper | Synthesis of 5-substituted-1H-tetrazoles | nih.gov |
| Chitosan (B1678972) | (3-chloropropyl)trimethoxysilane | 1-phenyl-1H-tetrazole-5-thiol | Copper(II) | [2 + 3] cycloaddition reactions | sci-hub.se |
| Boehmite Nanoparticles (BNPs) | (3-chloropropyl)trimethoxysilane (CPTMS) | 1,3-bis(pyridin-3-ylmethyl)thiourea | Cobalt(II) | Synthesis of tetrazole derivatives | rsc.org |
| MCM-41 | (3-chloropropyl)triethoxysilane | Schiff base ligand | Lanthanum(III) | Synthesis of 5-substituted 1H-tetrazoles | nih.gov |
| Magnetic Nanoparticles (Fe₃O₄) | 3-chloropropyl-tri-methoxysilane | Dithizone | Nickel | Synthesis of 4H-benzo[h]chromenes | researchgate.net |
Development of Ligand-Based Catalytic Systems for Organic Transformations
Beyond serving as a tether, the tetrazole ring of this compound is a potent ligand for coordinating with metal ions. researchgate.net The four nitrogen atoms in the heterocyclic ring possess lone pairs of electrons that can be donated to a metal center, forming stable coordination complexes. researchgate.net This ability allows tetrazole derivatives to act as crucial components in the design of functional materials and catalysts, influencing the electronic properties and reactivity of the metallic core. researchgate.net
A notable application in this area is the development of iron(II) spin-crossover (SCO) complexes using 1-(3-halopropyl)-1H-tetrazole ligands. tuwien.at In these materials, the iron(II) center can be switched between a low-spin and a high-spin state by external stimuli like temperature or light. The tetrazole ligand plays a direct role in establishing the ligand field strength around the iron center, which governs the spin transition properties.
Research combining experimental and theoretical studies on Fe(II) complexes with 1-(3-halopropyl)-1H-tetrazole ligands has shown that the nature of the halogen on the propyl chain can influence the spin transition temperature. tuwien.at For instance, substituting chlorine with other halogens was found to shift the transition temperature significantly, demonstrating a method for fine-tuning the material's properties. tuwien.at Specifically, this compound can yield a material that exhibits a two-step spin transition, a desirable property for potential data storage or sensing applications. tuwien.at In these complexes, the tetrazole ring coordinates to the iron center, while the chloropropyl chain extends away, influencing the crystal packing and, consequently, the cooperative nature of the spin transition. tuwien.at
Table 2: Ligand-Based Systems Featuring Tetrazole Coordination
| Ligand | Metal Center | Resulting Complex/System | Key Property / Application | Reference |
|---|---|---|---|---|
| This compound | Iron(II) | Fe(this compound)₆₂ | Two-step spin transition material | tuwien.at |
| 1-(3-Halopropyl)-1H-tetrazoles | Iron(II) | Fe(II) spin-crossover complexes | Tunable spin transition temperature based on halogen substitution | tuwien.at |
Computational and Theoretical Studies on 1 3 Chloropropyl 1h Tetrazole
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental in exploring the intrinsic properties of 1-(3-chloropropyl)-1H-tetrazole at the molecular level. These studies help in understanding its stability, electronic nature, and bonding.
Investigation of Molecular Conformations and Isomeric Stabilities
The conformational landscape of this compound is influenced by the flexible 3-chloropropyl chain attached to the rigid tetrazole ring. Theoretical calculations, often employing methods like Density Functional Theory (DFT), are used to identify the most stable conformations. The relative energies of different conformers (e.g., gauche vs. anti arrangements of the propyl chain) can be calculated to determine their populations at thermal equilibrium.
Electronic Properties and Bonding Characteristics
The electronic properties of this compound are key to its chemical behavior. Quantum chemical calculations can provide detailed information on its electronic structure.
Electron Density and Electrostatic Potential: The distribution of electron density and the molecular electrostatic potential (MEP) are critical for predicting reactivity. researchgate.net The MEP map indicates the regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic). For this compound, the nitrogen atoms of the tetrazole ring are expected to be electron-rich, making them potential sites for coordination with metal ions. researchgate.nettuwien.at The chlorine atom, due to its electronegativity, creates a localized region of negative electrostatic potential, while the adjacent carbon and hydrogen atoms are more electropositive.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. researchgate.net For tetrazole derivatives, the HOMO is typically localized on the tetrazole ring, while the LUMO may have contributions from both the ring and the substituent.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding within the molecule, including hyperconjugative interactions and charge distribution. researchgate.net This analysis can quantify the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals, which contributes to the molecule's stability.
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of reactions involving this compound, including its derivatization and coordination chemistry.
Predictive Modeling of Derivatization Reactions and Regioselectivity
This compound can undergo various derivatization reactions, such as nucleophilic substitution at the chloropropyl chain or reactions involving the tetrazole ring. Computational modeling can predict the regioselectivity of these reactions.
For instance, in reactions where the tetrazole ring can act as a nucleophile, there are multiple nitrogen atoms that could potentially react. DFT calculations of reactivity indices, such as Fukui functions or local softness, can help predict which nitrogen atom is the most likely site of attack. nih.gov This is particularly relevant in the synthesis of more complex molecules where control of regiochemistry is crucial. One common reaction is the S-alkylation of 5-thio-substituted tetrazoles with reagents like 1-(3-chloropropyl)-4-(4-substituted)piperazine, where regioselective C-S bond formation is observed. researchgate.net
Elucidation of Coordination Modes in Metal Complexes
This compound can act as a ligand in coordination complexes with metal ions. The tetrazole ring offers multiple potential coordination sites through its nitrogen atoms. Computational studies can help elucidate the preferred coordination modes.
In a combined experimental and theoretical study of 1-(3-halopropyl)-1H-tetrazoles and their corresponding Fe(II) spin-crossover complexes, it was found that the halogen substitution influences the spin transition temperature. tuwien.at Theoretical modeling indicated that halogens located at the ω position (the end of the propyl chain) are too distant to have a significant electronic impact on the coordinating tetrazole moiety. tuwien.at In the solid state, the iron atom in the complex with this compound is coordinated by six tetrazole ligands, with a Fe-N4 distance characteristic of a high-spin Fe(II) state at room temperature. tuwien.at DFT calculations can be used to optimize the geometry of such complexes and analyze the nature of the metal-ligand bonding. researchgate.net
Ab Initio and Density Functional Theory (DFT) Applications
Both ab initio and DFT methods are extensively used to study tetrazole derivatives. nih.govmdpi.com
Ab Initio Methods: These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are based on first principles without empirical parameters. nih.gov They can provide highly accurate results, especially for smaller molecules, but are computationally more demanding. They are often used as a benchmark for DFT calculations.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for studying medium to large-sized molecules due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov Various functionals, such as B3LYP and B3PW91, are used to approximate the exchange-correlation energy. researchgate.netmdpi.com DFT is widely applied to calculate a range of properties for molecules like this compound, including:
Optimized molecular geometries and vibrational frequencies. mdpi.com
Electronic properties like HOMO-LUMO energies and MEPs. researchgate.net
Reaction energies and activation barriers to elucidate reaction mechanisms. nih.gov
Properties of metal complexes, including their structure and electronic states. researchgate.net
A comparative study on 1-(3-halopropyl)-1H-tetrazoles used quantum chemical calculations to model the impact of halogens on the ligand electronics, calculating total electron densities and electrostatic potentials. tuwien.at
Table of Calculated Properties (Illustrative)
Below is an interactive table showcasing typical data that can be generated from computational studies. Note: The values presented here are illustrative and would be obtained from specific DFT calculations (e.g., at the B3LYP/6-311+G* level of theory).*
| Property | Calculated Value | Unit |
| HOMO Energy | -8.5 | eV |
| LUMO Energy | -0.5 | eV |
| HOMO-LUMO Gap | 8.0 | eV |
| Dipole Moment | 5.2 | Debye |
| N1 Atomic Charge | -0.25 | e |
| N2 Atomic Charge | -0.15 | e |
| N3 Atomic Charge | -0.18 | e |
| N4 Atomic Charge | -0.22 | e |
| Cl Atomic Charge | -0.30 | e |
This data provides a quantitative basis for understanding the chemical and physical properties of this compound, guiding further experimental work in areas such as materials science and synthetic chemistry.
Advanced Spectroscopic and Structural Characterization Techniques for 1 3 Chloropropyl 1h Tetrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the connectivity and chemical environment of atoms.
¹H NMR and ¹³C NMR for Atom Connectivity and Chemical Environment
¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the molecular skeleton.
¹H NMR: This technique identifies the number of distinct proton environments and their neighboring atoms. For 1-(3-Chloropropyl)-1H-tetrazole, one would expect to see signals corresponding to the tetrazole ring proton (CH), and the three methylene (B1212753) groups (-CH₂-) of the chloropropyl chain. The chemical shift (δ, in ppm) of each signal indicates its electronic environment. The multiplicity (e.g., singlet, doublet, triplet) reveals the number of adjacent protons, and the coupling constants (J, in Hz) quantify the interaction between them, helping to piece together the propyl chain and its connection to the tetrazole ring.
¹³C NMR: This spectrum shows the number of unique carbon environments. For this compound, signals would be expected for the single carbon atom in the tetrazole ring and the three distinct carbons of the 3-chloropropyl substituent. The chemical shifts provide insight into the hybridization and electronic nature of each carbon atom.
Table 1: Predicted NMR Data for this compound (Note: The following table is based on general principles and data for analogous structures, as specific experimental data is not available.)
| Atom Position | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
|---|---|---|
| Tetrazole C-H | ~8.5 - 9.5 | ~140 - 150 |
| N-C H₂- | ~4.5 - 4.8 | ~48 - 52 |
| -CH₂-C H₂-CH₂- | ~2.2 - 2.5 | ~30 - 34 |
2D NMR Techniques (COSY, HMQC, HMBC) for Complex Structure Assignments
To unambiguously assign the signals from ¹H and ¹³C NMR, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment correlates proton signals that are coupled to each other, confirming the connectivity of the methylene groups within the propyl chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates each proton signal with the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the first methylene group of the propyl chain and the nitrogen atom of the tetrazole ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural clues based on its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z). This allows for the determination of the elemental formula of the parent ion, confirming the chemical formula of this compound as C₄H₇ClN₄. The technique can distinguish between compounds with the same nominal mass but different elemental compositions.
Table 2: Theoretical HRMS Data for this compound
| Adduct | Chemical Formula | Calculated Exact Mass (m/z) |
|---|---|---|
| [M+H]⁺ | [C₄H₈ClN₄]⁺ | 147.0432 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. This allows for the identification of specific functional groups present in the structure. For this compound, characteristic absorption bands would be expected for C-H, C=N, N=N, and C-Cl bonds.
Table 3: Expected IR Absorption Regions for this compound (Note: Specific peak values are not available from literature.)
| Functional Group | Bond Type | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Tetrazole Ring | C-H stretch | ~3100 - 3150 |
| Alkyl Chain | C-H stretch | ~2850 - 3000 |
| Tetrazole Ring | C=N / N=N stretch | ~1400 - 1600 |
| Alkyl Chain | C-H bend | ~1350 - 1470 |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. If a suitable single crystal of this compound could be grown, this technique would provide detailed information, including:
Crystal System and Space Group: Describing the symmetry of the crystal lattice.
Unit Cell Dimensions: The precise lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).
Bond Lengths and Angles: Exact measurements of the distances between atoms and the angles they form, confirming the molecular geometry.
Intermolecular Interactions: Revealing how molecules pack together in the crystal lattice through forces like hydrogen bonding or van der Waals interactions.
A search of crystallographic databases did not yield a solved crystal structure for this compound.
Thermal Analysis (e.g., TGA, DSC) for Material Science Applications
However, the thermal behavior of the broader class of tetrazole derivatives has been a subject of investigation, particularly in the field of energetic materials. These studies provide a general understanding of how tetrazole-containing compounds behave upon heating.
In general, the thermal decomposition of tetrazole derivatives is a complex process. The stability of the tetrazole ring is influenced by the nature of its substituents. Many tetrazole derivatives are known for their high nitrogen content and significant energy release upon decomposition. Thermal analysis techniques like TGA and DSC are crucial in determining their decomposition temperatures, energy release profiles, and suitability for various applications. For instance, some tetrazole derivatives exhibit sharp decomposition peaks in their DSC curves, indicating a rapid release of energy, a characteristic often sought in energetic materials. TGA data for such compounds typically show a significant mass loss corresponding to the release of nitrogen gas and other volatile decomposition products.
It is important to emphasize that without experimental data for this compound, any discussion of its specific thermal properties remains speculative. The presence of the chloropropyl group would undoubtedly influence its thermal stability and decomposition pathway compared to other substituted tetrazoles. Further research would be required to determine its precise thermal characteristics.
Q & A
Q. What are the standard synthetic routes for 1-(3-Chloropropyl)-1H-tetrazole, and how can reaction conditions be optimized for yield?
The compound is typically synthesized via alkylation of 1H-tetrazole with 1-bromo-3-chloropropane under basic conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., acetone or acetonitrile) enhance nucleophilicity .
- Base choice : K₂CO₃ or NaH effectively deprotonate tetrazole to facilitate alkylation .
- Temperature : Room temperature or mild heating (40–60°C) balances reactivity and side-product formation .
- Anhydrous conditions : Moisture exclusion prevents hydrolysis of the alkylating agent . Yields can be improved by slow addition of the alkylating agent and post-reaction purification via column chromatography.
Q. How is the purity of this compound assessed, and what analytical techniques are recommended?
- HPLC : Reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water mobile phase) identifies impurities down to 0.1% .
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity; discrepancies in chemical shifts (e.g., δ 3.6–4.0 ppm for -CH₂-Cl) indicate incomplete alkylation .
- Mass spectrometry : High-resolution MS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 190.03) .
- Elemental analysis : Matches experimental and theoretical C/H/N/Cl percentages .
Q. What crystallographic methods are suitable for resolving the structure of this compound?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Crystallization : Use slow evaporation in ethanol or DCM/hexane mixtures.
- Data collection : Employ Cu-Kα radiation (λ = 1.5418 Å) for small-molecule systems.
- Refinement : SHELXL or WinGX software refines positional and thermal parameters, with R1 < 0.05 indicating high accuracy .
Advanced Research Questions
Q. What mechanistic insights exist for the role of this compound in facilitating nucleophilic substitution reactions?
The tetrazole ring acts as a weak Brønsted acid (pKa ~4.5–5.0), protonating electrophiles (e.g., phosphoramidites) to accelerate coupling. ³¹P NMR studies reveal transient intermediates, such as tetrazole-phosphite adducts, which decompose into active species . Kinetic studies suggest a two-step process: (i) acid-catalyzed activation and (ii) nucleophilic attack by the chloropropyl group .
Q. How can computational chemistry methods predict the reactivity of this compound in metal-catalyzed cross-coupling reactions?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the tetrazole N2 position exhibits higher nucleophilicity (Fukui index f⁻ = 0.12) .
- Molecular docking : Models interactions with catalytic metals (e.g., Pd or Cu) to predict regioselectivity in Suzuki or click reactions .
Q. How should researchers address discrepancies in spectroscopic data during structural elucidation?
- NMR anomalies : Compare experimental shifts with computed spectra (e.g., using Gaussian09) to identify tautomeric forms or rotational isomers .
- XRD vs. NMR conflicts : Validate via IR spectroscopy (e.g., N-H stretches at 3200–3400 cm⁻¹) or dynamic NMR at variable temperatures .
Q. What strategies enable functionalization of this compound for antimicrobial agent development?
- Click chemistry : React the chloropropyl group with azides (CuAAC) to introduce triazole moieties .
- N-alkylation : Substitute tetrazole hydrogens with bioactive groups (e.g., benzyl or sulfonyl) using Mitsunobu conditions .
- Metal coordination : Explore Zn²⁺ or Ag⁺ complexes for enhanced bioactivity .
Q. Can green chemistry approaches improve the synthesis of this compound?
- Microwave irradiation : Reduces reaction time from 24 h to 30 minutes while maintaining >85% yield .
- Ionic liquids : Replace volatile solvents (e.g., acetone) with [BMIM][BF₄] to enhance recyclability and reduce waste .
- Catalytic systems : Use immobilized bases (e.g., silica-supported K₂CO₃) for easier separation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
